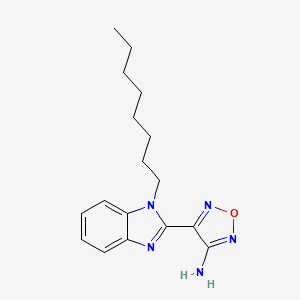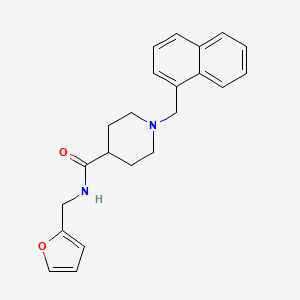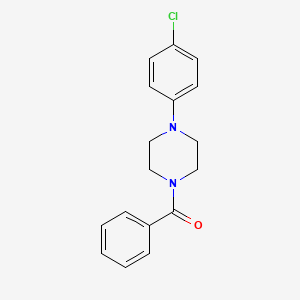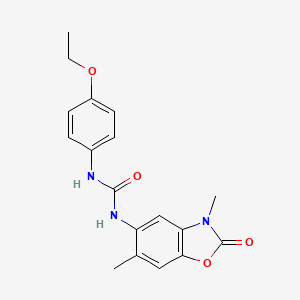![molecular formula C21H22ClN3O3 B5129368 1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-93,129 is a pyrrolidine-based compound that was first synthesized in the 1990s. It belongs to the class of compounds known as piperazine derivatives and has been shown to have high affinity for the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily located in the mesolimbic and mesocortical regions of the brain. It has been implicated in the regulation of reward, motivation, and mood, making it a potential target for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
CP-93,129 acts as a selective antagonist at the dopamine D3 receptor. By blocking the activity of this receptor, it is thought to modulate the release of dopamine in the mesolimbic and mesocortical regions of the brain, which are involved in reward, motivation, and mood regulation.
Biochemical and Physiological Effects:
CP-93,129 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to decrease the self-administration of drugs of abuse, such as cocaine and heroin. It has also been shown to increase the activity of dopamine neurons in the mesolimbic and mesocortical regions of the brain, which are involved in reward and motivation.
Advantages and Limitations for Lab Experiments
One advantage of CP-93,129 is that it has high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on CP-93,129. One area of interest is its potential application in the treatment of addiction. Animal studies have shown that it can decrease the self-administration of drugs of abuse, but more research is needed to determine its efficacy in humans. Another area of interest is its potential application in the treatment of depression and schizophrenia. Studies have shown that it can modulate the release of dopamine in the mesolimbic and mesocortical regions of the brain, which are implicated in these disorders. Finally, more research is needed to determine the long-term effects of CP-93,129 on the dopamine D3 receptor and its potential for use in clinical settings.
In conclusion, CP-93,129 is a pyrrolidine-based compound that has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders. It acts as a selective antagonist at the dopamine D3 receptor and has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, it remains a valuable tool for studying the role of the dopamine D3 receptor in various disorders. Future research on CP-93,129 will likely focus on its potential application in the treatment of addiction, depression, and schizophrenia, as well as its long-term effects on the dopamine D3 receptor.
Synthesis Methods
The synthesis of CP-93,129 involves the condensation of 1-(3-chlorophenyl)-3-pyrrolidinone with 4-(2-methoxyphenyl)piperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
CP-93,129 has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders. It has been shown to have high affinity for the dopamine D3 receptor, making it a potential target for the treatment of addiction, depression, and schizophrenia.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-19-8-3-2-7-17(19)23-9-11-24(12-10-23)18-14-20(26)25(21(18)27)16-6-4-5-15(22)13-16/h2-8,13,18H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGVNZZTSPELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)

![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)



![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)